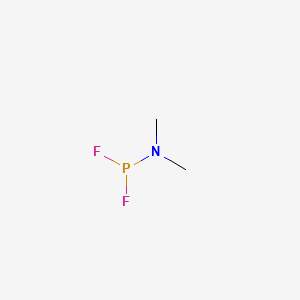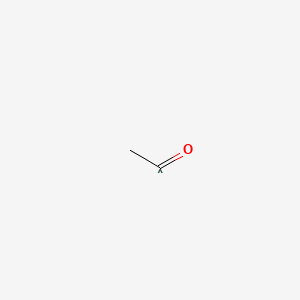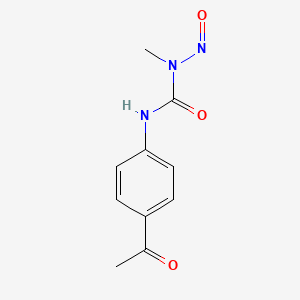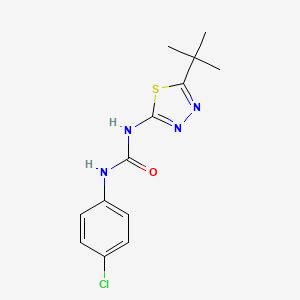
3-(2-Hydroxyphenyl)catechol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenyl-2,2',3-triol is a member of catechols and a member of hydroxybiphenyls. It has a role as a mouse metabolite.
Aplicaciones Científicas De Investigación
Role in Autonomic Function Testing
Catechols, including compounds like 3-(2-Hydroxyphenyl)catechol, play a significant role in autonomic function testing. They are involved in various neurochemical processes due to their unique structure, containing hydroxyl groups on a benzene ring. These compounds are informative in the diagnostic evaluation of dysautonomias, although not typically diagnostic on their own (Goldstein & Cheshire, 2018).
Anaerobic Metabolism in Bacteria
3-(2-Hydroxyphenyl)catechol is metabolized anaerobically by certain bacteria, like Thauera aromatica. This process involves complex enzymatic reactions, contributing to the understanding of anaerobic metabolism of aromatic substrates in bacteria (Ding, Schmeling & Fuchs, 2007).
Applications in Chemical Synthesis
In chemical synthesis, 3-(2-Hydroxyphenyl)catechol derivatives have been used in various reactions. For example, its derivatives have been involved in reductive coupling reactions, showcasing its utility in organic synthesis and the production of complex organic compounds (Seo et al., 2008).
Biocatalysis in Cosmetic and Food Additives
3-(2-Hydroxyethyl)catechol, a derivative of 3-(2-Hydroxyphenyl)catechol, shows potential as a skin-lightening and antioxidative agent. It is expected to be used in cosmetics, food additives, and even in chemical products like electronic materials. The biocatalytic production of this compound has been enhanced through genetic modifications in Escherichia coli (Matsude et al., 2021).
In Atmospheric Chemistry
Catechol derivatives are significant in atmospheric chemistry, particularly as precursors to secondary organic aerosols (SOAs). They undergo oxidation processes in the atmosphere, contributing to the formation of low volatility compounds that are critical to understanding atmospheric reactions and aerosol formation (Finewax, de Gouw & Ziemann, 2018).
Development in Electrochemical Sensors
3-(2-Hydroxyphenyl)catechol has been used in the development of electrochemical sensors. These sensors are designed for the simultaneous determination of catechol and its isomers, demonstrating the compound's utility in environmental monitoring and analysis (Erogul et al., 2015).
Propiedades
Número CAS |
91368-55-7 |
|---|---|
Nombre del producto |
3-(2-Hydroxyphenyl)catechol |
Fórmula molecular |
C12H10O3 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
3-(2-hydroxyphenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H10O3/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7,13-15H |
Clave InChI |
USBNIYMZDQVDSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)O |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)O |
Otros números CAS |
91368-55-7 |
Sinónimos |
(1,1'-biphenyl)-2,2',3-triol 2,2',3-biphenyltriol 2,2',3-trihydroxybiphenyl 3-(2-hydroxyphenyl)catechol 3-HPCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-[(Acridin-9-yl)imino]-3-methoxy-2,5-cyclohexadien-1-ylidene]methanesulfonamide](/img/structure/B1217804.png)


![6,9-Diazaspiro[4.5]decane-7,10-dione](/img/structure/B1217812.png)




![1-[3,5-Bis(1-hydroxyethyl)phenyl]ethanol](/img/structure/B1217820.png)

